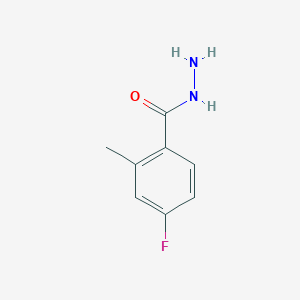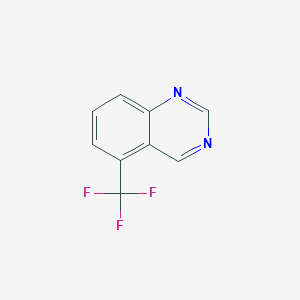
Quinazoline, 5-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Trifluoromethyl)quinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
準備方法
Synthetic Routes and Reaction Conditions: One common method is the oxidative cyclization of 2,2,2-trifluoro-N-benzyl-N′-arylacetimidamides using iodine/potassium iodide as a catalyst . This method is efficient and provides good yields.
Industrial Production Methods: Industrial production of 5-(Trifluoromethyl)quinazoline often employs metal-catalyzed reactions, microwave-assisted reactions, and phase-transfer catalysis . These methods are scalable and provide high yields, making them suitable for large-scale production.
化学反応の分析
Types of Reactions: 5-(Trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert quinazoline derivatives into dihydroquinazolines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinazoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazolines .
科学的研究の応用
5-(Trifluoromethyl)quinazoline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-(Trifluoromethyl)quinazoline involves its interaction with molecular targets such as tyrosine kinases. The compound inhibits the activity of these enzymes, leading to the suppression of cancer cell proliferation . Additionally, it can induce apoptosis and prevent tumor cell migration .
類似化合物との比較
Quinazoline: The parent compound, known for its broad range of biological activities.
Quinazolinone: A derivative with significant antimicrobial and anticancer properties.
2-(Trifluoromethyl)quinazoline: Another trifluoromethylated quinazoline with similar biological activities.
Uniqueness: 5-(Trifluoromethyl)quinazoline is unique due to the specific positioning of the trifluoromethyl group, which enhances its stability and biological activity compared to other quinazoline derivatives .
特性
分子式 |
C9H5F3N2 |
|---|---|
分子量 |
198.14 g/mol |
IUPAC名 |
5-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9H5F3N2/c10-9(11,12)7-2-1-3-8-6(7)4-13-5-14-8/h1-5H |
InChIキー |
UPMNCOJZRKZRTO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C=NC=NC2=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Bromomethyl)benzo[d]isothiazole](/img/structure/B13659469.png)

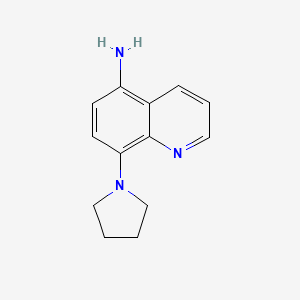
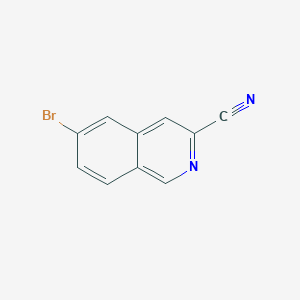
![2-(1-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-dimethylethanethioamide potassium salt trihydrate](/img/structure/B13659486.png)
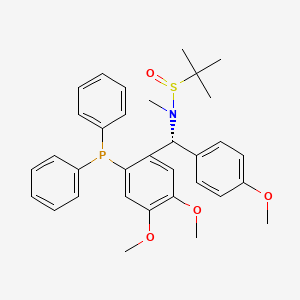
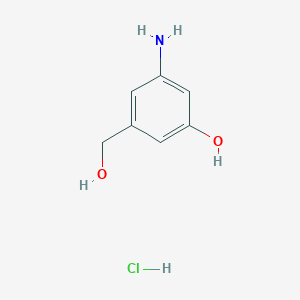
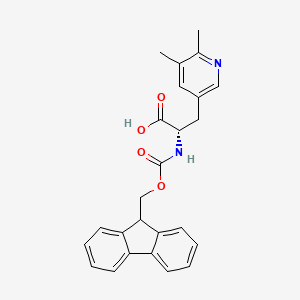
![(S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride](/img/structure/B13659500.png)


![4',4''',4''''',4''''''',4''''''''',4'''''''''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis([1,1'-biphenyl]-4-carboxylic acid)](/img/structure/B13659519.png)
![6-Iodo-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13659525.png)
